molecular formula C12H15NO4S B362294 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone CAS No. 58722-35-3

1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone

Cat. No. B362294
CAS RN: 58722-35-3
M. Wt: 269.32g/mol
InChI Key: VPKDMMVZORPXFJ-UHFFFAOYSA-N
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Description

“1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone” is a chemical compound with the molecular formula C12H15NO4S . It contains a morpholine ring, which is a common motif in many biologically active compounds .


Synthesis Analysis

The synthesis of morpholine derivatives often starts from 1,2-amino alcohols . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “this compound” includes a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is attached to a phenyl ring through a sulfonyl group .


Chemical Reactions Analysis

Morpholine derivatives are frequently found in biologically active molecules and pharmaceuticals . The synthesis of these compounds often involves reactions with 1,2-amino alcohols and related compounds .

Scientific Research Applications

Synthesis and Photophysical Characterization

One study discusses the synthesis of compounds utilizing a synthon related to 1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone, highlighting their photophysical properties including luminescence and absorption spectra in various solvents. The compounds exhibit vibrational structure in their spectra, indicating potential applications in materials science and photophysical research (Pye, Fronczek, & Isovitsch, 2010).

Microwave-Assisted Synthesis

Another study presents a microwave-assisted synthesis approach for producing derivatives via the Mannich reaction, leading to compounds with well-defined crystal structures. This process emphasizes the efficiency and environmental benefits of using microwave irradiation for the synthesis of complex molecules (Aljohani et al., 2019).

Antibacterial Activity

Research on the condensation of 1-(4-morpholinophenyl) ethanone with aryl aldehydes to produce derivatives has shown that these compounds, upon further processing, exhibit antibacterial activity. This suggests a potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Cancer Treatment Applications

A significant application is in the field of cancer treatment, where derivatives have been identified as inhibitors of DNA-dependent protein kinase, a key enzyme in DNA repair pathways. These inhibitors enhance the effectiveness of treatments that induce DNA double-strand breaks, offering a promising strategy for cancer therapy (Kashishian et al., 2003).

Chemical Synthesis Under Microwave Irradiation

The synthesis of specific derivatives under microwave irradiation, yielding significant results in terms of efficiency and yield, underlines the role of advanced synthesis techniques in improving chemical production processes (Lin-han, 2010).

Safety and Hazards

While specific safety and hazard information for “1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone” is not available, it’s important to handle all chemical compounds with care. Avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Future Directions

The future directions for “1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone” and similar compounds could involve further exploration of their potential applications in drug discovery . The morpholine motif is a versatile scaffold for novel biologically active compounds , and there is ongoing research into the synthesis and applications of morpholine derivatives .

properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKDMMVZORPXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974251
Record name 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58722-35-3
Record name 1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58722-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-acetylbenzenesulfonyl chloride (5.5 g, 25 mmol) in CH2Cl2 (75 mL) and Et3N (2 equiv, 7.0 mL, 50 mmol) was added morpholine (1.5 equiv, 3.3 mL, 38 mmol) dropwise. The mixture was stirred at room temperature for 30 min. The mixture was then diluted with CH2Cl2 (100 mL) and washed with 5% HCl (2×50 mL), water (50 mL), and then brine (50 mL). The organic layer was dried (Na2SO4), filtered, and concentrated to afford crude 1-[4-(morpholine-4-sulfonyl)phenyl]ethanone (2) (4.78 g, 18 mmol, 71%): HPLC Retention Time; 5.82 min. (Method B) M+1, 270.0.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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